2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
Molecular Formula |
C20H20FN3O2S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H20FN3O2S2/c1-5-8-24-19(26)17-12(3)13(4)28-18(17)23-20(24)27-10-16(25)22-14-7-6-11(2)15(21)9-14/h5-7,9H,1,8,10H2,2-4H3,(H,22,25) |
InChI Key |
KZMAYJTWQCDIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C)F |
Origin of Product |
United States |
Biological Activity
The compound 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the realm of antitumor and antimicrobial effects. This article synthesizes available data on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 324.42 g/mol. The compound features a thieno[2,3-d]pyrimidine core which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O2S2 |
| Molecular Weight | 324.42 g/mol |
| IUPAC Name | 2-{[5,6-dimethyl-4-oxo... |
| SMILES | Cc2sc1nc(SCC(=O)NN)n(... |
| InChI | InChI=1S/C13H16N4O2S2/... |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds derived from thieno[2,3-d]pyrimidine scaffolds. For instance, a related compound demonstrated significant inhibitory effects against various human tumor cell lines in the NCI 60 panel. Specifically, compounds exhibiting similar structures showed growth inhibition values (GI50) significantly better than standard treatments such as 5-fluorouracil .
In one study, compounds structurally related to our target compound were evaluated for their ability to inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis in rapidly dividing cells. The most potent inhibitor showed an IC50 value of , comparable to methotrexate . This suggests that our target compound may also possess similar inhibitory properties against DHFR.
The mechanism by which thieno[2,3-d]pyrimidines exert their antitumor effects often involves selective targeting of folate receptors (FRs), which are overexpressed in many cancer cells. This selective binding allows for preferential uptake by tumor cells while sparing normal cells . Additionally, these compounds have been shown to induce apoptosis and cell-cycle arrest in cancer cell lines, particularly at the G2/M phase .
Antimicrobial Activity
Apart from antitumor properties, thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial activity . In vitro studies revealed that certain derivatives exhibited significant activity against a range of bacterial strains and fungi . The exact mechanism remains under investigation but is hypothesized to involve disruption of nucleic acid synthesis.
Case Studies
- Case Study on Antitumor Efficacy : A compound structurally similar to our target was tested on SNB-75 glioblastoma cells. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
- Antimicrobial Screening : Another study explored the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated promising activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Comparison with Similar Compounds
Structural and Functional Insights
- Core Modifications: Thieno[2,3-d] vs. Thieno[3,2-d]: The position of the sulfur atom in the fused thiophene ring (e.g., vs. R<sup>3</sup> Substituents:
- Ethyl ( ) : Simpler alkyl chain with lower steric demand.
Phenyl ( ) : Enhances aromatic stacking interactions but increases molecular rigidity.
Acetamide Modifications :
- 3-Fluoro-4-methylphenyl (Target) : Balances lipophilicity (methyl) and polarity (fluoro), likely optimizing membrane permeability .
- 4-Nitrophenyl ( ) : Highly polar and electron-deficient, favoring interactions with basic residues in enzymatic pockets.
- Trifluoromethylphenyl ( ) : Combines strong electron-withdrawing effects and metabolic stability .
Preparation Methods
Gewald Reaction for 2-Aminothiophene Formation
The Gewald reaction employs ketones, cyanoacetates, and sulfur in the presence of morpholine and basic aluminum oxide under microwave irradiation. This method yields 2-aminothiophenes with substituents at the 5- and 6-positions. For instance, 5,6-dimethyl-2-aminothiophene-3-carboxylate is synthesized using methyl cyanoacetate and acetylacetone.
Cyclization to Pyrimidinone
The 2-aminothiophene intermediate reacts with allyl isocyanate to form a thiourea derivative, which undergoes base-mediated cyclization. In a representative procedure, 5,6-dimethyl-2-(allylthiourea)thiophene-3-carboxylate is treated with sodium methoxide in methanol, yielding 3-allyl-5,6-dimethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one .
Synthesis of the Sulfanyl Acetamide Side Chain
The sulfanyl acetamide moiety is incorporated through a nucleophilic substitution reaction. N-(3-fluoro-4-methylphenyl)chloroacetamide is prepared by treating 3-fluoro-4-methylaniline with chloroacetyl chloride in THF. This intermediate reacts with the thiolate of the thienopyrimidine core under basic conditions.
Coupling Reaction
A mixture of 3-allyl-5,6-dimethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one and N-(3-fluoro-4-methylphenyl)chloroacetamide in THF with potassium carbonate (4.4 equiv) at 40°C for 10 hours yields the target compound. The reaction is monitored by TLC, and the product is isolated via column chromatography (30% yield).
Purification and Characterization
Chromatographic Purification
The crude product is purified using silica gel chromatography with ethyl acetate/petroleum ether (1:2 v/v). Fractions containing the desired compound are combined and evaporated to afford a yellow solid.
Spectroscopic Characterization
-
1H NMR (DMSO- d6) : δ 10.2 (s, 1H, NH), 7.6–7.3 (m, 3H, Ar-H), 5.9 (m, 1H, CH2=CH), 5.2 (d, 2H, CH2=CH), 4.1 (s, 2H, SCH2), 2.3 (s, 3H, CH3), 2.1 (s, 3H, CH3).
-
IR (KBr) : 3308 cm−1 (NH), 1680 cm−1 (C=O), 1658 cm−1 (C=N).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Thienopyrimidine core | Allyl isocyanate, NaOMe/MeOH | 65 | |
| Allylation | Allyl bromide, K2CO3/THF | 75 | |
| Acetamide coupling | Chloroacetamide, K2CO3/THF | 30 |
Challenges and Optimizations
-
Regioselectivity : The allylation step may produce regioisomers, necessitating careful optimization of reaction time and temperature.
-
Solubility Issues : Polar aprotic solvents like dimethylformamide (DMF) improve solubility during coupling reactions.
-
Purification : Lyophilization and anti-solvent crystallization enhance purity for pharmacological applications .
Q & A
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
The synthesis involves multi-step organic reactions requiring precise control of temperature, solvent selection, and catalyst use. For example, allylation at the pyrimidine ring (prop-2-en-1-yl substitution) may require anhydrous conditions and inert atmospheres to prevent side reactions. Monitoring via TLC (e.g., silica gel, CH₂Cl₂/MeOH) ensures intermediate purity . Key parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–120°C (dependent on step) |
| Solvent | NMP, DMF, or ethanol |
| Catalyst | K₂CO₃ or Pd-based catalysts |
Q. What analytical methods validate the structural integrity of the compound?
Use a combination of ¹H/¹³C NMR (to confirm substituent positions and acetamide linkage), mass spectrometry (for molecular ion verification), and elemental analysis (to validate C, H, N, S content). For example, characteristic NMR shifts include δ ~12.50 ppm (NH) and δ ~4.12 ppm (SCH₂) . HPLC (>95% purity) is recommended for final product assessment .
Q. How is solubility assessed for in vitro assays?
Test solubility in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) via gradient dilution. For instance, reports solubility in DMSO and ethanol, critical for biological testing. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
Q. What protocols evaluate potential biological activity?
Screen for antimicrobial activity using broth microdilution (MIC assays) or anticancer activity via MTT assays. Focus on substituent effects: fluorophenyl and methyl groups may enhance membrane permeability or target binding (e.g., kinase inhibition) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Systematically modify substituents (e.g., replacing 3-fluoro-4-methylphenyl with chlorophenyl or methoxyphenyl) and compare bioactivity. Use molecular docking to predict interactions with targets like EGFR or COX-2. highlights that dimethylphenyl groups increase lipophilicity, potentially improving blood-brain barrier penetration .
Q. How to resolve contradictions in reported solubility or reactivity data?
Replicate experiments under controlled conditions (e.g., humidity, light exposure). For example, reports neutral pH stability, while notes sensitivity to moisture. Use Karl Fischer titration to quantify water content in solvents and validate results .
Q. What strategies mitigate byproduct formation during sulfanyl-acetamide coupling?
Optimize stoichiometry (1:1.2 ratio of thienopyrimidine to acetamide) and employ slow addition techniques. Purify intermediates via column chromatography (hexane:ethyl acetate gradients). achieved 31% yield in similar couplings using NMP at 120°C .
Q. How to assess compound stability under physiological conditions?
Conduct accelerated degradation studies:
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h, analyze via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines), monitor degradation products .
Q. What computational methods predict metabolic pathways?
Use in silico tools (e.g., SwissADME) to identify cytochrome P450 oxidation sites. The allyl group (prop-2-en-1-yl) is a potential epoxidation hotspot, requiring validation via LC-MS/MS .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
Perform pharmacokinetic profiling (Cmax, AUC) in rodent models. Modify formulation (e.g., PEGylation) to enhance bioavailability. notes that methoxy groups improve lipophilicity but may reduce renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
